molecular formula C14H22N2S B14743559 1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine CAS No. 5472-78-6

1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine

Cat. No.: B14743559
CAS No.: 5472-78-6
M. Wt: 250.41 g/mol
InChI Key: KTAVWJXPDLIYDZ-UHFFFAOYSA-N
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Description

1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine is an organic compound with the molecular formula C14H22N2S It is a derivative of piperazine, a chemical structure that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine typically involves the reaction of 4-(4-methylphenyl)piperazine with ethylthiomethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding the corresponding piperazine derivative.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperazine derivatives without the ethylsulfanyl group.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine can be compared with other similar compounds, such as:

    1-(4-Methylphenyl)piperazine: Lacks the ethylsulfanyl group, resulting in different chemical properties and reactivity.

    1-[(4-Chlorophenyl)phenylmethyl]-4-(4-methylphenyl)sulfonyl]piperazine: Contains a sulfonyl group instead of an ethylsulfanyl group, leading to different biological activities and applications.

Properties

CAS No.

5472-78-6

Molecular Formula

C14H22N2S

Molecular Weight

250.41 g/mol

IUPAC Name

1-(ethylsulfanylmethyl)-4-(4-methylphenyl)piperazine

InChI

InChI=1S/C14H22N2S/c1-3-17-12-15-8-10-16(11-9-15)14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3

InChI Key

KTAVWJXPDLIYDZ-UHFFFAOYSA-N

Canonical SMILES

CCSCN1CCN(CC1)C2=CC=C(C=C2)C

Origin of Product

United States

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